(E)-ethyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound notable for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The compound features a unique structure that incorporates a benzothiazole moiety, which is recognized for its biological activity.
The compound can be classified as a benzothiazole derivative, which is a class of heterocyclic compounds containing sulfur and nitrogen in their ring structure. This specific compound's molecular formula is with a molecular weight of approximately 419.29 g/mol. It is primarily synthesized for research purposes and has been noted for its purity levels typically around 95%.
The synthesis of (E)-ethyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate involves several key steps:
The molecular structure of (E)-ethyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate features:
The structural representation can be summarized with the following data:
InChI=1S/C18H15BrN2O3S/c1-3-24-17(23)12-7-8-14-15(10-12)25-18(21(14)2)20-16(22)11-5-4-6-13(19)9-11/h4-10H,3H2,1-2H3.CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)Br)S2)C.The compound exhibits reactivity typical of benzothiazole derivatives, participating in various chemical transformations. For instance:
The mechanism of action for (E)-ethyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate largely relates to its interaction with biological targets:
The physical properties of (E)-ethyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate include:
Chemical properties include:
Analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are commonly employed to characterize this compound further.
(E)-ethyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate serves multiple roles in scientific research:
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: